8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
Overview
Description
Ganirelix acetate is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproductive technology (ART) to control ovulation by inhibiting premature luteinizing hormone (LH) surges . This compound is marketed under brand names such as Orgalutran and Antagon .
Mechanism of Action
Mode of Action
It’s known that the compound is involved in charge transfer processes
Biochemical Pathways
Various derivatives of this compound have been tested for their antimicrobial actions , suggesting that it may affect pathways related to microbial growth and survival.
Result of Action
It’s known that various derivatives of this compound exhibit antimicrobial actions , suggesting that it may have a similar effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound should be protected from moisture . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as ventilation, moisture, and direct contact.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a planar structure , which could potentially influence its interactions with biomolecules.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganirelix acetate is synthesized using the Fmoc/tBu solid-phase peptide synthesis strategy. The process involves sequential coupling of amino acids with side chain protection . The key steps include:
Coupling: Amino acids are coupled one by one to a resin using Fmoc protection.
Acetylation: After coupling, the Fmoc protecting group is removed, and the N-terminal is acetylated.
Side Chain Modification: The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification with N,N’-diethylcarbodiimide and ytterbium trifluoromethanesulfonate.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) and freeze-dried.
Industrial Production Methods
Industrial production of ganirelix acetate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with modifications to reduce the use of organic solvents and improve reaction efficiency .
Chemical Reactions Analysis
Ganirelix acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are not commonly associated with ganirelix acetate.
Substitution: Substitution reactions involving the amino acid side chains can occur, particularly during the synthesis process.
Common reagents used in these reactions include hydrazine hydrate, DMF, N,N’-diethylcarbodiimide, and ytterbium trifluoromethanesulfonate . The major products formed are typically modified peptides with specific functional groups.
Scientific Research Applications
Ganirelix acetate has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of GnRH in reproductive biology.
Medicine: Ganirelix acetate is extensively used in fertility treatments to prevent premature ovulation.
Industry: It is utilized in the pharmaceutical industry for the development of fertility drugs.
Comparison with Similar Compounds
Ganirelix acetate is compared with other GnRH antagonists such as cetrorelix, degarelix, and abarelix . While all these compounds function as GnRH antagonists, ganirelix acetate is unique due to its specific amino acid sequence and rapid onset of action .
Similar Compounds
Cetrorelix: Another GnRH antagonist used in fertility treatments.
Degarelix: Used primarily in the treatment of prostate cancer.
Abarelix: Also used in prostate cancer treatment but with a different safety profile.
Ganirelix acetate stands out for its specific application in controlled ovarian hyperstimulation and its favorable safety profile .
Properties
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZSZNYPRWWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371476 | |
Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-22-4 | |
Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18706-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.